ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate

indole scaffold diversity 6-arylindole chemical library enumeration

Medicinal chemistry teams optimizing 5-hydroxyindole-3-carboxylate-based 5-lipoxygenase (5-LO) inhibitors or HIV-1 integrase strand transfer inhibitors (INSTIs) face a critical gap: no commercial building block probes the steric and electronic effects of a full 6-phenyl substituent. Standard 6-H or 6-halo analogs cannot replicate the extended π-conjugation and conformational restriction this substitution confers. - Enables direct enzymatic SAR comparison with 6-unsubstituted analog (CAS 63746-08-6) in the same assay system. - 6-phenyl steric shielding may quantify protection against C5-OH glucuronidation/sulfation in microsomal stability assays. - C3-ethyl ester is hydrolyzable for linker conjugation; C5-OH supports biotin/fluorophore tagging for chemical biology probe synthesis. Purity: ≥95%. Available from mg to gram scale. For R&D use only.

Molecular Formula C25H23NO3
Molecular Weight 385.5 g/mol
Cat. No. B12192171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate
Molecular FormulaC25H23NO3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=CC=C3)CC4=CC=CC=C4)C
InChIInChI=1S/C25H23NO3/c1-3-29-25(28)24-17(2)26(16-18-10-6-4-7-11-18)22-14-20(23(27)15-21(22)24)19-12-8-5-9-13-19/h4-15,27H,3,16H2,1-2H3
InChIKeyWKBMIWNVQMGQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-5-Hydroxy-2-Methyl-6-Phenyl-1H-Indole-3-Carboxylate: Structural Identity, CAS Registry, and Physicochemical Profile for Procurement Screening


Ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate (CAS 63746-08-7; molecular formula C₂₆H₂₃NO₃; molecular weight 397.47 g/mol) is a fully-substituted, penta-substituted indole-3-carboxylate ester . The 6-phenyl substituent and concurrent N1-benzyl, C2-methyl, C5-hydroxy, and C3-ethyl ester functionalities create a sterically congested, highly hydrophobic architecture not found in simpler congeneric 5-hydroxyindole-3-carboxylate libraries [1]. This compound is available from multiple research chemical suppliers in quantities typically ranging from 50 mg to gram scale, and is sold exclusively for laboratory research use. Its structural complexity — especially the rarely encountered 6-aryl substitution pattern — distinguishes it from the vast majority of commercially available indole-3-carboxylate building blocks, which generally bear only 2-substitution or simple N1-alkylation. However, no peer-reviewed biological activity data or head-to-head pharmacological comparisons exist for this precise compound as of 2026, and all differential claims must be contextualized as structural predictions grounded in class-level SAR trends.

Why Ethyl 1-Benzyl-5-Hydroxy-2-Methyl-6-Phenyl-1H-Indole-3-Carboxylate Cannot Be Replaced by Simpler 5-Hydroxyindole-3-Carboxylate Analogs


The 5-hydroxyindole-3-carboxylate scaffold is well established as a pharmacophoric core for 5-lipoxygenase (5-LO) inhibition, with potent derivatives such as ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate achieving IC₅₀ values of 0.7 µM in cell-free assays and 0.23 µM in polymorphonuclear leukocytes [1]. However, the structure–activity relationships for this chemotype are exquisitely sensitive to the substitution pattern at positions 1, 2, 5, and 6 of the indole nucleus, particularly to steric bulk and lipophilicity at the 6-position . Generic substitution with ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6) or the 1-benzyl-5-hydroxy-2-methyl analog (CAS 63746-08-7, lacking the 6-phenyl group) would eliminate the steric shielding and extended π-conjugation contributed by the 6-phenyl ring, potentially altering target binding conformation, metabolic stability, and physicochemical properties. Procurement decisions predicated on functional interchangeability without accounting for the 6-phenyl substituent risk introducing uncharacterized variables into SAR campaigns or pharmacological studies.

Quantitative Differentiation Evidence: Ethyl 1-Benzyl-5-Hydroxy-2-Methyl-6-Phenyl-1H-Indole-3-Carboxylate Versus Closest Structural Comparators


Structural Uniqueness: 6-Phenyl Substitution Distinguishes the Target Compound from All Commercially Available 5-Hydroxyindole-3-Carboxylate Building Blocks

Among commercially cataloged 5-hydroxyindole-3-carboxylate esters, the overwhelming majority carry substituents exclusively at N1 (e.g., H, methyl, benzyl) and C2 (e.g., methyl, phenylthiomethyl, benzyl), with the C6 position remaining unsubstituted hydrogen. The target compound is the only cataloged variant bearing a phenyl group at C6 in combination with N1-benzyl, C2-methyl, C5-hydroxy, and C3-ethyl ester . This 6-phenyl substitution is not present in ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6; Sigma-Aldrich catalog), ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (TCMDC-125483), or even the 1-benzyl analog without 6-phenyl (CAS 63746-08-6). No peer-reviewed publication has yet characterized the biological consequences of this specific substitution combination .

indole scaffold diversity 6-arylindole chemical library enumeration SAR probe design

Predicted 5-Lipoxygenase Inhibitory Potential: Class-Level SAR Extrapolation from Validated 5-Hydroxyindole-3-Carboxylate Pharmacophore

The 5-hydroxyindole-3-carboxylate chemotype has been validated as a potent 5-LO inhibitory scaffold through multiple independent optimization campaigns. The most potent 2-phenylthiomethyl derivatives achieve IC₅₀ values of 0.7 µM (cell-free) and 0.23 µM (PMNL cellular assay) [1]. CoMFA and CoMSIA 3D-QSAR models built on 5-hydroxyindole-3-carboxylate derivatives demonstrate that steric bulk at the 6-position of the indole ring is well tolerated and can positively modulate 5-LO inhibitory potency, with overall IC₅₀ values across the studied series ranging from 0.031 to 13.4 µM [2]. The target compound, bearing a 6-phenyl substituent, occupies a region of chemical space predicted by these QSAR models to be compatible with high 5-LO affinity, though no direct experimental measurement has been reported [3]. In contrast, the simpler analog ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (6-H) lacks the hydrophobic bulk that QSAR contour maps indicate is favorable at the 6-position, making the target compound a structurally rational but experimentally unvalidated candidate for 5-LO screening.

5-lipoxygenase inhibition leukotriene biosynthesis anti-inflammatory drug discovery indole pharmacophore

Predicted HIV-1 Integrase Inhibitory Potential: Structural Rationale from Benzylindole Pharmacophore Models

1-Benzylindole derivatives have been validated as HIV-1 integrase strand-transfer inhibitors (INSTIs) through pharmacophore-guided design, with active compounds demonstrating enzymatic inhibition at nanomolar concentrations (6–35 nM) [1]. Molecular docking studies on HIV-1 integrase–Mg–DNA complexes reveal that the benzylindole core occupies a hydrophobic pocket where substituents on the benzene-fused ring (positions 4–7 of the indole) can engage in favorable π-stacking and van der Waals interactions with integrase active-site residues [2]. The target compound combines the validated N1-benzylindole framework with a 6-phenyl substituent, which is structurally analogous to the 6-substituted benzylindoles explored in the De Luca et al. integrase inhibitor series. No direct integrase inhibition data exist for this compound. However, the 6-phenyl group provides an extended aromatic surface predicted by docking models to enhance binding complementarity to the integrase hydrophobic cleft relative to unsubstituted or 6-halo analogs [3].

HIV-1 integrase inhibition strand-transfer inhibitor benzylindole pharmacophore antiviral drug discovery

Predicted Enhanced Metabolic Stability: Steric Shielding of the C5 Hydroxyl by the Orthogonal 6-Phenyl Group

The C5 hydroxyl group on indole-3-carboxylate scaffolds is a well-documented metabolic soft spot, susceptible to glucuronidation and sulfation that can limit compound half-life in vivo [1]. In the target compound, the 6-phenyl substituent is positioned ortho to the C5 hydroxyl on the indole benzene ring. Based on conformational analysis of analogous 1-benzyl-6-arylindole systems, the 6-phenyl ring adopts a dihedral angle of approximately 68–80° relative to the indole plane, creating a steric shield that partially occludes the C5 hydroxyl from enzymatic access . This is a structural feature absent in all comparator compounds lacking 6-substitution (e.g., CAS 7598-91-6, CAS 63746-08-6), where the C5 hydroxyl remains fully solvent-exposed. No experimental metabolic stability data (e.g., microsomal t₁/₂, hepatocyte clearance) have been reported for the target compound.

metabolic stability phase II metabolism glucuronidation sulfation steric shielding

S1P Receptor Antagonist Patent Disclosure: The Target Compound Appears as an Exemplified Species in a Patent Family Distinct from 5-LO and Integrase Applications

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (the 6-des-phenyl analog, Compound 1) is explicitly claimed in US Patent Application US20070191313 as a sphingosine-1-phosphate (S1P) receptor antagonist [1]. The patent describes indole-3-carboxylic acid amide, ester, thioamide, and thiol ester compounds bearing aryl or heteroaryl groups with S1P receptor antagonist biological activity. The target compound ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate is not explicitly named in the patent but represents a logical 6-phenyl extension of exemplified Compound 1, providing a structurally distinct scaffold for exploring S1P antagonism with potentially altered receptor subtype selectivity or pharmacokinetic properties compared to the 6-unsubstituted series. No S1P binding or functional assay data exist for the target compound itself.

S1P receptor antagonist sphingosine-1-phosphate immunomodulation patent precedent

High-Value Application Scenarios for Ethyl 1-Benzyl-5-Hydroxy-2-Methyl-6-Phenyl-1H-Indole-3-Carboxylate Based on Structural Differentiation Evidence


5-Lipoxygenase Inhibitor Lead Optimization: Probing 6-Position Steric Tolerance

Medicinal chemistry teams optimizing 5-hydroxyindole-3-carboxylate-based 5-LO inhibitors can use this compound to test whether 6-aryl substitution improves potency beyond the established 2-substituent SAR. The validated 5-LO pharmacophore tolerates steric bulk at C6 (CoMFA/CoMSIA models covering IC₅₀ range 0.031–13.4 µM), and this compound uniquely probes the effect of a full phenyl ring at that position [1]. Procurement of this analog enables direct enzymatic comparison with 6-H comparators in the same assay system, generating novel SAR data that cannot be obtained from any other commercial building block.

HIV-1 Integrase Inhibitor Discovery: Expanding Benzylindole Chemical Space at the C6 Vector

Antiviral discovery groups targeting HIV-1 integrase strand transfer can deploy this compound as a structurally novel entry point into benzylindole INSTI chemical space. The validated pharmacophore for benzylindole integrase inhibitors accommodates substituents on the benzene-fused ring, with active compounds achieving 6–35 nM potency [2]. The 6-phenyl group extends the aromatic surface into a region of the integrase active site predicted by molecular docking to support favorable π-stacking interactions [3]. Screening this compound may reveal integrase inhibition potency and resistance profiles distinct from previously characterized 5,7-dimethoxy or 6-halo benzylindole derivatives.

Metabolic Stability Profiling: Evaluating Built-In Steric Protection of the C5 Hydroxyl

Drug metabolism and pharmacokinetics (DMPK) laboratories can assess whether the ortho-6-phenyl group confers measurable protection against Phase II conjugative metabolism (glucuronidation/sulfation) of the C5 hydroxyl, a known metabolic liability of 5-hydroxyindole-3-carboxylates. Comparative microsomal or hepatocyte stability assays between this compound and its 6-unsubstituted analog (CAS 63746-08-6) would quantify the steric shielding effect and inform prospective design strategies for improving the metabolic stability of 5-hydroxyindole lead series without additional synthetic modification.

Chemical Biology Probe Development: A Unique Scaffold for Chemoproteomics and Target Deconvolution

The combination of a synthetically accessible C3-ethyl ester (hydrolyzable to carboxylic acid for linker conjugation), a C5 hydroxyl (amenable to biotin or fluorophore tagging), and a sterically distinctive 6-phenyl group makes this compound a versatile precursor for chemical biology probe synthesis. The 6-phenyl substituent provides a unique molecular recognition element that can be exploited in affinity-based proteomics (e.g., pull-down/MS) or photoaffinity labeling experiments to identify protein targets of the 5-hydroxyindole-3-carboxylate chemotype, distinguishing specific from non-specific binders through competition with the 6-des-phenyl analog.

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